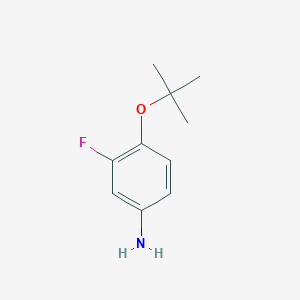

4-tert-Butoxy-3-fluoroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-[(2-methylpropan-2-yl)oxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQNVLMXQIDZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 4-tert-Butoxy-3-fluoroaniline

Introduction: Strategic Importance in Medicinal Chemistry

4-tert-Butoxy-3-fluoroaniline is a substituted aromatic amine of significant interest in the field of drug discovery and development. The molecule incorporates three key pharmacophoric elements: an aniline core, which serves as a versatile synthetic handle for building complex molecular architectures; a fluorine atom, known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates; and a bulky tert-butoxy group, which can improve solubility and modulate electronic properties.[1] This unique combination makes it a valuable building block for the synthesis of novel therapeutic agents, particularly kinase inhibitors and other targeted therapies. For instance, the related 3-chloro-4-fluoroaniline is a crucial intermediate in the synthesis of the dual tyrosine kinase inhibitor, Lapatinib.[2][3]

This guide provides a comprehensive, field-proven approach to the synthesis and characterization of this compound. It is designed for researchers, medicinal chemists, and process development scientists, offering not just a protocol, but the underlying chemical logic and practical insights necessary for successful execution. We will detail a robust and efficient synthetic route, outline a complete characterization workflow, and provide essential safety and handling information.

Synthetic Strategy: A Logic-Driven Approach

The synthesis of this compound can be approached from several retrosynthetic pathways. A logical and efficient strategy involves a two-step sequence starting from a commercially available, appropriately functionalized nitrobenzene precursor. This approach is favored due to the robust and high-yielding nature of the selected reactions: Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation.

Chosen Synthetic Pathway:

Our selected pathway begins with 1,2-difluoro-4-nitrobenzene. The key steps are:

-

Regioselective SNAr: The fluorine atom at the 2-position is sterically hindered by the adjacent fluorine, while the fluorine at the 1-position is para to the strongly electron-withdrawing nitro group, making it highly activated towards nucleophilic attack. This allows for a regioselective substitution with potassium tert-butoxide to install the tert-butoxy group, yielding the key intermediate, 1-tert-butoxy-2-fluoro-4-nitrobenzene.

-

Chemoselective Reduction: The nitro group of the intermediate is then selectively reduced to the corresponding amine using catalytic hydrogenation. This method is widely employed for its high efficiency, clean conversion, and mild reaction conditions, which preserve the other functional groups on the aromatic ring.[4][5]

This route is advantageous because the starting materials are readily available, the reactions are well-understood and scalable, and the purification of both the intermediate and the final product is straightforward.

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Step 1: Synthesis of 1-tert-Butoxy-2-fluoro-4-nitrobenzene via SNAr Reaction

The first step involves the nucleophilic aromatic substitution of a fluorine atom on 1,2-difluoro-4-nitrobenzene with a tert-butoxide nucleophile. The reaction proceeds via a resonance-stabilized Meisenheimer complex.[6]

Reaction Scheme: 1,2-Difluoro-4-nitrobenzene + Potassium tert-butoxide → 1-tert-Butoxy-2-fluoro-4-nitrobenzene

Materials and Reagents:

| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles |

| 1,2-Difluoro-4-nitrobenzene | 369-34-6 | 159.09 | 7.95 g | 50.0 mmol |

| Potassium tert-butoxide | 865-47-4 | 112.21 | 6.17 g | 55.0 mmol |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 200 mL | - |

| Saturated NH₄Cl (aq) | - | - | 100 mL | - |

| Ethyl Acetate | 141-78-6 | 88.11 | 300 mL | - |

| Brine | - | - | 100 mL | - |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | 10 g | - |

Experimental Procedure:

-

Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add potassium tert-butoxide (6.17 g, 55.0 mmol).

-

Solvent Addition: Add anhydrous THF (200 mL) to the flask. Cool the resulting suspension to 0 °C using an ice-water bath.

-

Substrate Addition: In a separate flask, dissolve 1,2-difluoro-4-nitrobenzene (7.95 g, 50.0 mmol) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred suspension of potassium tert-butoxide over 15 minutes. The causality here is to maintain a low temperature to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (100 mL) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash with water (100 mL) and then brine (100 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 1-tert-butoxy-2-fluoro-4-nitrobenzene can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a yellow solid.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

This final step involves the reduction of the nitro group to an amine using hydrogen gas and a palladium on carbon catalyst. This is a highly efficient and clean transformation.[7]

Reaction Scheme: 1-tert-Butoxy-2-fluoro-4-nitrobenzene + H₂ (g) --(Pd/C)--> this compound

Materials and Reagents:

| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles |

| 1-tert-Butoxy-2-fluoro-4-nitrobenzene | - | 213.20 | 6.40 g | 30.0 mmol |

| 10% Palladium on Carbon (Pd/C) | 7440-05-3 | - | 320 mg | 5 mol% |

| Methanol | 67-56-1 | 32.04 | 150 mL | - |

| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | 1 atm | - |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | - |

Experimental Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve the purified 1-tert-butoxy-2-fluoro-4-nitrobenzene (6.40 g, 30.0 mmol) in methanol (150 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (320 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and should be handled with care.

-

Hydrogenation: Seal the vessel, evacuate, and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus) to a pressure of 1 atmosphere.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature for 3-5 hours. Reaction completion can be monitored by TLC or GC-MS.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with dichloromethane (50 mL) to ensure complete recovery of the product.

-

Isolation: Combine the filtrate and the DCM washing and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The product is often of high purity after this procedure. If necessary, it can be further purified by column chromatography or distillation under reduced pressure to yield a pale yellow oil or low-melting solid.

Visualization of Experimental Workflow

The following diagrams illustrate the overall synthetic workflow and the mechanism of the key SNAr step.

Caption: Synthetic workflow for this compound.

Caption: Simplified mechanism of the SNAr reaction.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Physicochemical Properties:

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₄FNO |

| Molecular Weight | 183.22 g/mol [8] |

| Appearance | Pale yellow oil or low-melting solid |

Spectroscopic Data Summary:

The following tables present the expected spectroscopic data for this compound. These are predictive values based on the analysis of similar structures.[9][10]

Table: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.80 | t, J ≈ 8.8 Hz | 1H | Ar-H (H5) |

| ~ 6.35 | dd, J ≈ 8.8, 2.4 Hz | 1H | Ar-H (H6) |

| ~ 6.25 | dd, J ≈ 12.0, 2.4 Hz | 1H | Ar-H (H2) |

| ~ 3.60 | br s | 2H | -NH₂ |

| ~ 1.35 | s | 9H | -C(CH₃)₃ |

Table: Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 (d, J ≈ 245 Hz) | C3-F |

| ~ 142 (d, J ≈ 12 Hz) | C4-O |

| ~ 135 (d, J ≈ 3 Hz) | C1-N |

| ~ 118 | C5 |

| ~ 108 (d, J ≈ 8 Hz) | C6 |

| ~ 100 (d, J ≈ 25 Hz) | C2 |

| ~ 80 | -OC (CH₃)₃ |

| ~ 29 | -C(C H₃)₃ |

Table: Expected IR and MS Data

| Technique | Characteristic Peaks / Values |

| FT-IR (thin film, cm⁻¹) | 3450-3300 (N-H stretch), 2980 (C-H stretch), 1620 (N-H bend), 1510 (Aromatic C=C), 1250 (C-O stretch), 1150 (C-F stretch) |

| Mass Spectrometry (EI) | m/z = 183 (M⁺), 127 (M⁺ - C₄H₈) |

Safety and Handling

As a senior scientist, ensuring a safe laboratory environment is paramount. A thorough risk assessment must be conducted before beginning any experimental work.

-

Hazard Identification:

-

1,2-Difluoro-4-nitrobenzene: Toxic and an irritant. Handle with care.

-

Potassium tert-butoxide: Corrosive and flammable solid. Reacts violently with water.

-

Aniline Derivatives: Fluoroanilines are generally classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[11]

-

Palladium on Carbon: Flammable solid, potentially pyrophoric when dry. Handle in an inert atmosphere.

-

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust, vapors, and contact with skin and eyes. Potassium tert-butoxide should be handled under an inert atmosphere.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

-

Millán, R., & Boronat, M. (2019). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. RSC Publishing. [Link]

-

Hydrogenation of nitrobenzene derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. (n.d.). ResearchGate. [Link]

-

Sklyaruk, J., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Omega. [Link]

-

3-Fluoroaniline. (n.d.). PubChem. [Link]

-

Purser, S., et al. (2008). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 5. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-tert-Butoxy-3-fluoroaniline CAS number 1039941-26-8 properties

An In-depth Technical Guide to 4-tert-Butoxy-3-fluoroaniline (CAS No. 1039941-26-8): Properties, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Foreword: As a specialized chemical intermediate, this compound (CAS No. 1039941-26-8) is a compound of significant interest for researchers in medicinal chemistry and materials science. However, a comprehensive, publicly available dataset detailing its experimental properties is notably scarce. This guide has been constructed to fill this knowledge gap. By leveraging established principles of physical organic chemistry and drawing rational inferences from structurally analogous compounds, we provide a robust technical overview for professionals in the field. Our objective is to equip researchers with the foundational knowledge and predictive insights required to effectively utilize this versatile building block in their synthetic endeavors.

Molecular Overview and Strategic Importance

This compound is a substituted aromatic amine. Its structure is characterized by an aniline core functionalized with two electronically distinct groups: a fluorine atom at the 3-position and a bulky tert-butoxy group at the 4-position. This specific arrangement of substituents—an electron-withdrawing fluorine and an electron-donating, sterically demanding tert-butoxy group—creates a unique electronic and steric profile, making it a valuable synthon for introducing tailored functionalities into complex molecules.

The fluoroaniline moiety is a well-established pharmacophore. The inclusion of fluorine can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity by altering its lipophilicity and pKa.[1] The tert-butoxy group serves both as a bulky, lipophilic component and as a potential protecting group for the phenol, which can be unmasked under acidic conditions. This dual-purpose nature provides strategic flexibility in multi-step syntheses.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

While extensive experimental data is not cataloged in major databases, we can predict the compound's properties based on its structure and data from suppliers.

Core Physicochemical Data

The following table summarizes the known and predicted properties for this compound.

| Property | Value / Prediction | Source / Rationale |

| CAS Number | 1039941-26-8 | [2][3] |

| Molecular Formula | C₁₀H₁₄FNO | [2] |

| Molecular Weight | 183.23 g/mol | Calculated (consistent with 183.226 from source[2]) |

| Appearance | Solid | Predicted based on analogous substituted anilines. |

| Melting Point | > 25 °C | Predicted. The bulky t-butoxy group and intermolecular H-bonding from the amine suggest a solid state at room temperature. |

| Boiling Point | > 200 °C | Predicted. High boiling point expected due to polar amine and relatively high molecular weight. |

| Solubility | Soluble in polar organic solvents (Methanol, Ethanol, DMSO, DMF). Limited solubility in water and non-polar solvents (e.g., hexanes). | Prediction based on the "like dissolves like" principle. The polar amine group allows for hydrogen bonding with protic solvents, while the aromatic ring and alkyl ether provide compatibility with aprotic polar solvents.[4] |

| Purity | ≥90-95% | [2][5] |

| Storage | 0-8 °C, under inert atmosphere | Recommended by suppliers, indicating potential sensitivity to air or temperature.[6] |

Predicted Spectroscopic Signatures

For a research scientist, confirming the identity and purity of a starting material is paramount. The following are the expected spectroscopic characteristics for structural elucidation.

| Technique | Expected Features |

| ¹H NMR | Aromatic Region (δ 6.5-7.0 ppm): Three signals corresponding to the aromatic protons, exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. Amine Protons (δ 3.5-4.5 ppm): A broad singlet for the -NH₂ protons; its chemical shift is solvent-dependent. tert-Butyl Protons (δ ~1.3 ppm): A sharp singlet, integrating to 9 protons, characteristic of the C(CH₃)₃ group. |

| ¹³C NMR | Aromatic Region (δ 110-160 ppm): Six distinct signals for the aromatic carbons. The carbon attached to fluorine will appear as a doublet with a large C-F coupling constant (J ≈ 240-250 Hz). The carbon attached to the oxygen will be significantly downfield. Aliphatic Region: Two signals expected for the tert-butyl group: a quaternary carbon (~δ 80 ppm) and a methyl carbon (~δ 28 ppm). |

| IR (Infrared) | ~3400-3200 cm⁻¹: Symmetric and asymmetric N-H stretching bands of the primary amine. ~3050 cm⁻¹: Aromatic C-H stretching. ~2980 cm⁻¹: Aliphatic C-H stretching from the tert-butyl group. ~1250 cm⁻¹: Strong C-O stretching of the aryl alkyl ether. ~1200 cm⁻¹: C-F stretching band. |

| MS (Mass Spec.) | [M]⁺: The molecular ion peak is expected at m/z = 183.11. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₀H₁₄FNO. |

Chemical Reactivity and Synthetic Protocols

The utility of this compound lies in its predictable reactivity, which is governed by the interplay of its functional groups.

Core Reactivity

-

Nucleophilicity of the Amine: The primary amine is a potent nucleophile, making it suitable for standard transformations such as acylation to form amides, reductive amination, and N-alkylation. It is a key participant in palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination, a cornerstone of modern pharmaceutical synthesis.[7]

-

Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents determine the regioselectivity of EAS reactions. The -NH₂ and -OtBu groups are strong ortho, para-directors, while the -F is a deactivating ortho, para-director. The most activated positions for electrophilic attack are C2 and C6 (ortho to the amine). The steric bulk of the tert-butoxy group may hinder substitution at C5.

-

Diazotization: The aniline functionality can be converted to a diazonium salt using nitrous acid (NaNO₂/HCl). This intermediate is highly versatile and can be subsequently converted into a wide range of functional groups (e.g., -OH, -CN, -Br, -I) via Sandmeyer or related reactions.

Caption: Key synthetic transformations of this compound.

Exemplar Protocol: Amide Synthesis

This protocol describes a general procedure for acylating the aniline, a fundamental step in constructing many active pharmaceutical ingredients (APIs).

Objective: To synthesize N-(4-tert-butoxy-3-fluorophenyl)acetamide.

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq) as a base

-

Dichloromethane (DCM) as solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add the base (e.g., triethylamine) to the stirred solution.

-

Acylation: Add acetyl chloride dropwise to the reaction mixture. The formation of a precipitate (triethylamine hydrochloride) may be observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the product should be confirmed using the spectroscopic methods outlined in Section 2.2 (NMR, IR, MS).

Role in Drug Discovery and Development

This building block is strategically designed for the synthesis of complex pharmaceutical agents. While specific drugs derived from this exact starting material are not prominent in public literature, its structural motifs are present in numerous APIs. For instance, substituted fluoroanilines are crucial for synthesizing tyrosine kinase inhibitors used in oncology, such as Lapatinib and Gefitinib.[1][8]

Caption: Role of a building block in a typical drug discovery pipeline.

The fluorine atom at the meta-position to the amine can modulate the basicity (pKa) of the aniline, which is critical for tuning solubility and target engagement. The tert-butoxy group can improve lipophilicity, potentially enhancing cell permeability, or be used as a handle for further functionalization after deprotection.

Safety, Handling, and Storage

No specific GHS classification for this compound is available. Therefore, a conservative approach based on analogous compounds is required.

Inferred GHS Hazard Classification

Anilines, particularly halogenated ones, are often associated with significant toxicity. The following hazards are inferred from compounds like 4-tert-butyl-2-fluoroaniline and other chloro/fluoroanilines.[9][10]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Safe Handling Protocol

-

Engineering Controls: Use this chemical only in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended (0-8 °C).[6] Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and advanced materials. While detailed experimental characterization is not yet widespread, its properties and reactivity can be reliably predicted through the application of fundamental chemical principles. Its unique combination of a nucleophilic amine, a metabolically robust fluorine substituent, and a sterically influential tert-butoxy group provides chemists with a powerful tool for molecular design. This guide serves as a foundational resource to enable researchers to handle, characterize, and utilize this compound safely and effectively in their pursuit of scientific innovation.

References

-

PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluoroaniline. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

MDPI. (2024). Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. International Journal of Molecular Sciences. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 4-Chloro-3-fluoroaniline. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 4-Tert-butyl-2-fluoroaniline. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 19, 2026, from [Link]

-

Carl ROTH. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved January 19, 2026, from [Link]

-

LookChem. (n.d.). 4-Fluoro-3-methylaniline. Retrieved January 19, 2026, from [Link]

-

PubMed. (n.d.). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. Retrieved January 19, 2026, from [Link]

-

MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved January 19, 2026, from [Link]

-

Chemsrc. (n.d.). 4-Chloro-3-fluoroaniline. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-3-fluoroaniline. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Fluoroaniline. Retrieved January 19, 2026, from [Link]

-

ChemBuyersGuide.com. (n.d.). Alfa Chemistry Products. Retrieved January 19, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. appchemical.com [appchemical.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Search Results - AK Scientific [aksci.com]

- 6. 4-tert-butyl-3-fluoro-aniline 97% | CAS: 850040-16-3 | AChemBlock [achemblock.com]

- 7. ossila.com [ossila.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Chloro-3-fluoroaniline | C6H5ClFN | CID 2736511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Tert-butyl-2-fluoroaniline | C10H14FN | CID 10464690 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 4-tert-Butoxy-3-fluoroaniline: A Versatile Building Block in Modern Drug Discovery

This document serves as an in-depth technical guide on 4-tert-Butoxy-3-fluoroaniline, a key molecular intermediate for professionals in pharmaceutical research and organic synthesis. We will explore its fundamental properties, logical synthetic pathways, and its strategic importance as a building block in the development of targeted therapeutics. Every claim and protocol herein is grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity.

Core Molecular Attributes

This compound is a substituted aniline derivative whose unique arrangement of functional groups—a bulky tert-butoxy group, a fluorine atom, and a reactive amine—makes it a valuable synthon in medicinal chemistry. The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a parent molecule, often enhancing metabolic stability, binding affinity, and bioavailability.

The core physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄FNO | [1] |

| Molecular Weight | 183.226 g/mol | [1] |

| CAS Number | 1039941-26-8 | [1] |

| InChI Key | AIQNVLMXQIDZMI-UHFFFAOYSA-N | [1] |

Strategic Synthesis Pathway

While specific peer-reviewed synthesis protocols for this compound are not abundantly available, a logical and robust synthetic route can be designed based on well-established transformations common in aniline synthesis. The most industrially viable and chemically sound approach is the reduction of the corresponding nitroaromatic precursor, 1-tert-Butoxy-2-fluoro-4-nitrobenzene.

The causality behind this choice lies in the reliability and high yield of nitro group reductions. Catalytic hydrogenation is the preferred method due to its clean reaction profile and the avoidance of harsh, stoichiometric metal reductants, which simplifies purification.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a self-validating system, where reaction completion can be easily monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC), ensuring reproducibility.

Reaction: O₂N-C₆H₃(F)-O-tBu + 3H₂ → H₂N-C₆H₃(F)-O-tBu + 2H₂O

Materials:

-

1-tert-Butoxy-2-fluoro-4-nitrobenzene (starting material)

-

10% Palladium on Carbon (Pd/C) catalyst

-

Methanol or Ethanol (solvent)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®) for filtration

Procedure:

-

Vessel Preparation: In a hydrogenation vessel rated for the appropriate pressure, dissolve 1-tert-Butoxy-2-fluoro-4-nitrobenzene in a suitable solvent like methanol.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The typical substrate-to-catalyst ratio is around 20:1 by weight.

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically atmospheric pressure via a balloon or up to 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction's progress by TLC or GC until the starting material is fully consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter pad with additional solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography if necessary.

Caption: Experimental workflow for the synthesis of this compound.

Application in Drug Development: A Strategic Building Block

Fluorinated anilines are foundational building blocks in medicinal chemistry, particularly in the synthesis of kinase inhibitors for oncology.[2][3] The aniline moiety provides a versatile chemical handle for forming amide bonds or participating in cross-coupling reactions to construct the core scaffolds of complex drug molecules.

While direct examples for this compound are proprietary or in early-stage development, its structural motifs are present in potent therapeutic agents. For instance, the related compound 3-chloro-4-fluoroaniline is a key precursor in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor that targets the EGFR and HER2 pathways.[3]

The strategic value of this compound lies in the combination of its functionalities:

-

Amino Group: Acts as a nucleophile or a coupling partner, commonly used to connect to heterocyclic cores (e.g., quinazolines, pyrimidines) found in many kinase inhibitors.

-

Fluorine Atom: Enhances metabolic stability by blocking potential sites of oxidation and can increase binding affinity through favorable electrostatic interactions with target proteins.

-

tert-Butoxy Group: This bulky, lipophilic group can serve multiple purposes. It can act as a protecting group for a phenol, which can be deprotected in a later synthetic step. Alternatively, it can be retained in the final molecule to occupy hydrophobic pockets in a target's binding site, thereby enhancing potency and selectivity.

Caption: Role of this compound as a key building block.

Safety, Handling, and Spectroscopic Profile

Safety and Handling: Specific safety data for this compound is not publicly available. However, based on data from structurally related fluoroanilines such as 3-fluoroaniline and 4-fluoroaniline, the compound should be handled with care.[4][5][6] It is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[4][5]

Standard Handling Precautions:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[7]

Spectroscopic Characterization: The identity and purity of this compound would be confirmed using a suite of analytical techniques. While a public database of spectra for this specific molecule is unavailable, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine atom (H-F coupling). A singlet corresponding to the nine equivalent protons of the tert-butyl group would be prominent, and a broad singlet for the amine (NH₂) protons would also be present.

-

¹³C NMR: The spectrum would display ten distinct carbon signals. The carbons attached to fluorine and oxygen would show characteristic shifts, with the C-F bond resulting in a large coupling constant.

-

FT-IR: The infrared spectrum would exhibit characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-O stretching of the ether, and C-F stretching.[8]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (183.23 g/mol ).

References

-

4-FLUOROANILINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. ossila.com [ossila.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. lobachemie.com [lobachemie.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Spectroscopic Profile of 4-tert-Butoxy-3-fluoroaniline: A Technical Guide

Introduction

4-tert-Butoxy-3-fluoroaniline is an aromatic amine derivative with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bulky tert-butoxy group and an electronegative fluorine atom on the aniline scaffold, imparts distinct physicochemical properties that are of interest to researchers in drug development and related fields. A thorough understanding of its molecular structure is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structural features of this molecule.

This technical guide provides an in-depth analysis of the predicted spectroscopic data for this compound. Due to the limited availability of experimentally derived spectra in the public domain, this guide leverages established spectroscopic principles and data from structurally analogous compounds to present a comprehensive and well-reasoned predictive profile. The causality behind experimental choices and the interpretation of spectral data are explained to provide field-proven insights for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra involves the following steps:

-

Sample Preparation : Dissolve 5-20 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent is critical as it should completely dissolve the compound without interfering with the spectral regions of interest.[1]

-

Transfer to NMR Tube : Carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[1]

-

Instrument Setup : Insert the sample into the NMR spectrometer.

-

Locking and Shimming : The spectrometer's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.[1] The magnetic field homogeneity is then optimized through a process called shimming to achieve high-resolution spectra with sharp lines.[1]

-

Acquisition : The appropriate NMR experiment (e.g., ¹H, ¹³C, ¹⁹F) is initiated. Key parameters such as the number of scans and relaxation delays are set to ensure a good signal-to-noise ratio.[1]

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the tert-butyl protons.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 6.7-6.9 | Doublet of doublets | 1H | Ar-H (adjacent to F) |

| ~ 6.5-6.7 | Doublet of doublets | 1H | Ar-H (adjacent to NH₂) |

| ~ 6.4-6.6 | Doublet | 1H | Ar-H (between F and NH₂) |

| ~ 3.6 (broad) | Singlet | 2H | -NH₂ |

| ~ 1.3 | Singlet | 9H | -C(CH₃ )₃ |

Interpretation of ¹H NMR Spectrum:

-

Aromatic Region (6.4-6.9 ppm): The three aromatic protons will appear as a complex set of multiplets due to spin-spin coupling with each other and with the fluorine atom. The proton ortho to the fluorine will likely be a doublet of doublets due to coupling with the adjacent proton and the fluorine. The other two protons will also show splitting patterns based on their coupling partners.

-

Amino Protons (~3.6 ppm): The -NH₂ protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

-

tert-Butyl Protons (~1.3 ppm): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet, a characteristic feature of this group.[2]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton, with the fluorine atom inducing characteristic splitting patterns for the carbons it is bonded to and those in close proximity.

| Predicted Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) | Assignment |

| ~ 150-155 | Doublet | C -F |

| ~ 140-145 | Singlet | C -O |

| ~ 135-140 | Doublet | C -NH₂ |

| ~ 115-120 | Singlet | Ar-C H |

| ~ 110-115 | Doublet | Ar-C H |

| ~ 105-110 | Doublet | Ar-C H |

| ~ 80 | Singlet | -O-C (CH₃)₃ |

| ~ 29 | Singlet | -O-C(C H₃)₃ |

Interpretation of ¹³C NMR Spectrum:

-

Aromatic Carbons (105-155 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). The other aromatic carbons will also show smaller couplings to the fluorine (²JCF, ³JCF, etc.).

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group is expected around 80 ppm, while the three equivalent methyl carbons will appear around 29 ppm.[2]

Predicted ¹⁹F NMR Data

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom.

| Predicted Chemical Shift (ppm) | Multiplicity |

| -120 to -140 | Multiplet |

Interpretation of ¹⁹F NMR Spectrum:

-

The chemical shift of the fluorine atom is influenced by the electron-donating amino and tert-butoxy groups. Aromatic fluorine chemical shifts typically appear in the range of -60 to -172 ppm.[3] The signal will likely be a multiplet due to coupling with the neighboring aromatic protons.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid and liquid samples.

-

Background Spectrum : A background spectrum of the clean ATR crystal is recorded to account for atmospheric and instrumental absorptions.[4]

-

Sample Application : A small amount of the solid or liquid sample is placed directly onto the ATR crystal, ensuring good contact.[4]

-

Sample Spectrum : The IR spectrum of the sample is then recorded.[4]

-

Data Analysis : The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3500 (two bands) | N-H stretch | Primary Amine |

| 2950-3000 | C-H stretch | tert-Butyl & Aromatic |

| 1600-1650 | N-H bend | Primary Amine |

| 1500-1600 | C=C stretch | Aromatic Ring |

| 1200-1300 | C-O stretch | Aryl Ether |

| 1000-1100 | C-F stretch | Aryl Fluoride |

Interpretation of IR Spectrum:

-

N-H Vibrations: The presence of a primary amine will be indicated by two characteristic N-H stretching bands in the 3400-3500 cm⁻¹ region.[5] An N-H bending vibration is also expected around 1600-1650 cm⁻¹.[5]

-

C-H Vibrations: C-H stretching vibrations from the tert-butyl group and the aromatic ring will appear in the 2950-3000 cm⁻¹ region.

-

Aromatic and Ether Linkages: The aromatic C=C stretching vibrations will be observed in the 1500-1600 cm⁻¹ range. The C-O stretch of the aryl ether and the C-F stretch of the aryl fluoride will give rise to strong absorptions in the fingerprint region (1000-1300 cm⁻¹).[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

A common method for analyzing small organic molecules is Electron Ionization (EI) mass spectrometry.

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization : The gaseous molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.[6]

-

Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[6]

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.[6]

Predicted Mass Spectrometry Data

| Predicted m/z | Proposed Fragment | Fragmentation Pathway |

| 183 | [M]⁺ | Molecular Ion |

| 168 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |

| 127 | [M - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group |

| 99 | [M - C₄H₈ - CO]⁺ | Subsequent loss of carbon monoxide |

Interpretation of Mass Spectrum:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of this compound (183.23 g/mol ).

-

Fragmentation Pattern: The tert-butyl group is prone to fragmentation. A prominent peak corresponding to the loss of a methyl radical (m/z 168) is anticipated. A very common fragmentation pathway for tert-butyl ethers is the loss of isobutylene (C₄H₈), which would result in a fragment at m/z 127. Further fragmentation of the aniline ring structure can also occur, though the initial fragmentation is likely to be dominated by the tert-butyl group.

Sources

Navigating the Spectral Maze: A Technical Guide to ¹H and ¹³C NMR of Substituted Fluoroanilines

Introduction: The Crucial Role of Fluorine in Modern Drug Discovery and the Power of NMR

Substituted fluoroanilines represent a cornerstone in contemporary medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the precise and unambiguous characterization of these fluorinated molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable tool, offering unparalleled insights into molecular structure at the atomic level.[1][2][3][4] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical applications of ¹H and ¹³C NMR spectroscopy in the analysis of substituted fluoroanilines. We will delve into the nuances of chemical shifts, coupling constants, and the profound influence of substituent effects, equipping you with the expertise to confidently interpret the complex spectra of these vital pharmaceutical building blocks.

Core Principles: Understanding the Influence of Fluorine and Substituents in NMR

The NMR spectrum of a substituted fluoroaniline is a rich tapestry of information woven from the interplay of chemical shifts and spin-spin couplings. The presence of the highly electronegative fluorine atom and the electron-donating amino group, along with other substituents, creates a unique electronic environment that governs the resonance frequencies of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy: A Proton's Perspective

In ¹H NMR, the chemical shift (δ) of a proton is primarily dictated by the electron density around it. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift.

-

The Amino Group (-NH₂): As a strong electron-donating group, the -NH₂ moiety increases electron density on the aromatic ring, particularly at the ortho and para positions. This results in an upfield shift for the aromatic protons at these positions compared to benzene (δ ~7.34 ppm). The protons of the amino group itself typically appear as a broad singlet, with a chemical shift that can be highly variable depending on the solvent and concentration due to hydrogen bonding.

-

The Fluorine Atom (-F): Fluorine's high electronegativity leads to a strong inductive (-I) electron-withdrawing effect, which deshields nearby protons. However, it also possesses lone pairs that can participate in resonance (+R effect), donating electron density to the ring. The net effect on proton chemical shifts is a balance of these two opposing forces and is highly dependent on the relative positions of the fluorine and the proton.

-

¹H-¹⁹F Coupling (J-coupling): A key feature in the ¹H NMR spectra of fluoroanilines is the presence of spin-spin coupling between protons and the ¹⁹F nucleus (spin I = 1/2). This coupling manifests as the splitting of proton signals into doublets, doublets of doublets, etc. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable structural information:

-

³JHF (ortho coupling): Typically in the range of 7-11 Hz.

-

⁴JHF (meta coupling): Smaller, usually around 4-8 Hz.

-

⁵JHF (para coupling): The smallest, often 0-3 Hz.

-

Through-space Coupling: In ortho-substituted fluoroanilines, a through-space coupling mechanism can be observed between the fluorine and a proton on a nearby substituent, providing crucial conformational information.[5][6]

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The principles of shielding and deshielding also apply to ¹³C NMR. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

-

¹³C-¹⁹F Coupling: The most striking feature of the ¹³C NMR spectra of fluorinated compounds is the large one-bond coupling constant (¹JCF), which is typically in the range of 230-260 Hz.[7][8] This large coupling results in a prominent doublet for the carbon directly attached to the fluorine atom. Long-range couplings (²JCF, ³JCF, etc.) are also observed and provide additional structural information.[9]

The Influence of Substituent Position: An Isomeric Analysis

The relative positions of the fluorine, amino group, and any additional substituents have a dramatic impact on the resulting NMR spectra. Understanding these isomeric effects is crucial for correct structure elucidation.

Workflow for Isomeric Analysis

Caption: Logical workflow for the spectroscopic analysis of substituted fluoroaniline isomers.

Data Summary: ¹H and ¹³C NMR of Fluoroaniline Isomers and Substituted Derivatives

The following tables summarize typical ¹H and ¹³C NMR spectral data for various substituted fluoroanilines. Note that chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Table 1: ¹H NMR Data of Selected Substituted Fluoroanilines (in CDCl₃)

| Compound | Aromatic Protons (δ, ppm) and Coupling Constants (J, Hz) | NH₂ Protons (δ, ppm) | Other Substituent Protons (δ, ppm) |

| 4-Fluoroaniline | 6.89 (t, J = 8.0 Hz, 2H), 6.62 (dd, J = 8.6, 4.5 Hz, 2H)[2] | 3.60 (s)[2] | - |

| 2-Fluoro-4-nitroaniline | 8.03 (ddd, J = 9.0, 2.6, 1.0 Hz, 1H), 7.94 (dd, J = 13.1, 2.6 Hz, 1H), 6.94 (t, J = 8.7 Hz, 1H)[10] | - (broad) | - |

| 4-Fluoro-2-methylaniline | 6.85-6.75 (m, 2H), 6.65-6.55 (m, 1H) | 3.65 (br s) | 2.10 (s, 3H) |

| 3-Fluoro-5-methoxyaniline | 6.30-6.20 (m, 3H) | 3.70 (br s) | 3.75 (s, 3H) |

Table 2: ¹³C NMR Data of Selected Substituted Fluoroanilines (in CDCl₃)

| Compound | Aromatic Carbons (δ, ppm) and Coupling Constants (J, Hz) | Other Substituent Carbons (δ, ppm) |

| 4-Fluoroaniline | 156.38 (d, ¹JCF = 235.2 Hz), 142.57 (d, ⁴JCF = 2.0 Hz), 116.10 (d, ³JCF = 7.6 Hz), 115.69 (d, ²JCF = 22.4 Hz)[2] | - |

| 4-(2-fluoro-4-nitrophenyl)morpholine | 153.3 (d, ¹JCF = 249.5 Hz), 145.6 (d, ³JCF = 7.8 Hz), 121.1 (d, ⁴JCF = 3.0 Hz), 117.0 (d, ²JCF = 3.9 Hz), 112.7 (d, ³JCF = 6.4 Hz)[10] | 66.7, 50.0 (d, J = 4.9 Hz)[10] |

| 4-Fluoro-2-methylaniline | 157.5 (d, ¹JCF = 238.0 Hz), 142.0 (s), 125.0 (d, ²JCF = 18.0 Hz), 116.5 (d, ³JCF = 7.5 Hz), 115.8 (d, ²JCF = 22.0 Hz), 114.0 (d, ³JCF = 3.0 Hz) | 17.5 (s) |

| 3-Fluoro-5-methoxyaniline | 164.5 (d, ¹JCF = 245.0 Hz), 161.0 (s), 148.0 (d, ³JCF = 10.0 Hz), 102.0 (d, ²JCF = 25.0 Hz), 100.0 (d, ⁴JCF = 2.0 Hz), 95.0 (d, ²JCF = 22.0 Hz) | 55.2 (s) |

Advanced NMR Techniques for Unambiguous Structure Elucidation

For complex substituted fluoroanilines, 1D NMR spectra can become crowded and difficult to interpret. In such cases, 2D NMR techniques are invaluable for resolving ambiguities.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.[11][12]

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations (typically 2-3 bonds) between ¹H and ¹³C nuclei. This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton.[12][13]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are close in proximity, providing crucial information about the 3D structure and conformation of the molecule.[14] This is especially powerful for determining the relative orientation of substituents in sterically hindered systems.

Illustrative Workflow for 2D NMR Analysis

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. 3-Fluoro-5-methylaniline(52215-41-5) 1H NMR [m.chemicalbook.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. 2-Fluoro-4-nitroaniline | C6H5FN2O2 | CID 101254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Fluoro-3-nitroaniline(364-76-1) 1H NMR [m.chemicalbook.com]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]

- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity and Electronic Properties of 4-tert-Butoxy-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive analysis of 4-tert-butoxy-3-fluoroaniline, a sophisticated building block of increasing importance in medicinal chemistry. We will dissect its synthesis, electronic characteristics, and reactivity profile, offering field-proven insights to empower researchers in leveraging its unique properties for the design of next-generation therapeutics.

Strategic Overview: The Significance of this compound in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic properties. The presence of a fluorine atom can influence lipophilicity, metabolic stability, and binding affinity to biological targets. This compound presents a unique trifecta of functionalities: a nucleophilic amino group, a lipophilic and sterically hindering tert-butoxy group, and an electron-withdrawing fluorine atom. This distinct substitution pattern on the aniline scaffold offers a powerful tool for medicinal chemists to fine-tune molecular properties and explore novel chemical space, particularly in the development of targeted therapies like kinase inhibitors.

Synthesis and Spectroscopic Characterization

A robust and reproducible synthetic route is paramount for the reliable application of any building block. While multiple strategies can be envisioned for the synthesis of this compound, a common approach involves a multi-step sequence starting from readily available precursors.

Proposed Synthetic Pathway

A logical synthetic approach would involve the nitration of a suitably substituted precursor, followed by reduction of the nitro group to the desired aniline. Given the substitution pattern, a plausible route is outlined below. The choice of starting material and the order of substituent introduction are critical to control regioselectivity.

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on common organic synthesis methodologies. Optimization may be required based on laboratory conditions and reagent purity.

Step 1: Nitration of 1-tert-Butoxy-2-fluorobenzene

-

To a stirred solution of 1-tert-butoxy-2-fluorobenzene in a suitable solvent (e.g., dichloromethane) at 0 °C, slowly add a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

-

Maintain the temperature at 0-5 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring it over ice-water and extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-tert-butoxy-2-fluoro-4-nitrobenzene.

Step 2: Reduction of 1-tert-Butoxy-2-fluoro-4-nitrobenzene

-

Dissolve the crude nitro compound in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at atmospheric pressure.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

| Spectroscopic Data | Predicted Values for this compound |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~1.3 (s, 9H, C(CH₃)₃), ~3.6 (br s, 2H, NH₂), ~6.5-6.9 (m, 3H, Ar-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~29 (C(CH₃)₃), ~79 (C(CH₃)₃), Aromatic signals between 105-155 ppm with characteristic C-F couplings. |

| IR (KBr) | ν (cm⁻¹): ~3400-3200 (N-H stretching), ~2980-2850 (C-H stretching), ~1620 (N-H bending), ~1500 (aromatic C=C), ~1250 (C-O stretching), ~1150 (C-F stretching) |

| Mass Spectrometry (EI) | m/z: Expected molecular ion peak at 183.11. |

Rationale for Predicted Spectral Data:

-

¹H NMR: The tert-butyl group will appear as a sharp singlet around 1.3 ppm. The amine protons will be a broad singlet, and the aromatic protons will exhibit a complex multiplet pattern due to splitting by each other and the fluorine atom.

-

¹³C NMR: The tert-butyl carbons will be distinct. The aromatic region will show multiple signals, with the carbons directly attached to or ortho/meta to the fluorine showing characteristic splitting (large ¹JCF, smaller ²JCF and ³JCF).

-

IR: The spectrum will be dominated by the characteristic stretches of the amine and aromatic functionalities, along with the C-O and C-F bonds.

-

MS: The molecular ion peak will be observed at the calculated molecular weight. Fragmentation patterns would likely involve the loss of the tert-butyl group or isobutylene.

Electronic Properties: A Computational Perspective

The electronic nature of this compound dictates its reactivity. The interplay between the electron-donating tert-butoxy group and the electron-withdrawing fluorine atom, ortho to each other, creates a unique electronic environment on the aniline ring.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.

-

HOMO: The HOMO is primarily localized on the aniline ring and the nitrogen atom of the amino group. The electron-donating tert-butoxy group increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

-

LUMO: The LUMO is distributed over the aromatic ring, with significant contributions from the carbons ortho and para to the electron-withdrawing fluorine atom.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity. A smaller gap generally indicates higher reactivity. The combination of an electron-donating and an electron-withdrawing group on the same ring is expected to reduce the HOMO-LUMO gap compared to unsubstituted aniline.

| Calculated Electronic Properties | Predicted Values |

| HOMO Energy | ~ -5.5 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Gap | ~ 5.0 eV |

| Dipole Moment | ~ 2.5 D |

Note: These values are estimations based on DFT calculations of similar molecules and should be confirmed by specific calculations for this compound.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution and is a powerful tool for predicting sites of electrophilic and nucleophilic attack.

Caption: Conceptual MEP map of this compound.

In the MEP map of this compound, the most electron-rich regions (red) are expected to be around the nitrogen atom of the amino group and the oxygen of the tert-butoxy group, making them susceptible to electrophilic attack. The electron-deficient regions (blue) would be located around the hydrogen atoms of the amino group and the fluorine atom, indicating potential sites for nucleophilic interaction. The aromatic ring itself will have a nuanced electron distribution due to the competing effects of the substituents.

Reactivity Profile: A Guide for Synthetic Application

The unique electronic and steric features of this compound govern its reactivity in common organic transformations.

Electrophilic Aromatic Substitution (EAS)

The amino group is a strong activating group and is ortho-, para-directing. The tert-butoxy group is also activating and ortho-, para-directing. The fluorine atom is deactivating but ortho-, para-directing. The directing effects of these groups will influence the position of substitution.

Caption: Predicted regioselectivity in electrophilic aromatic substitution.

-

Position 2: Activated by the amino group (para) and the tert-butoxy group (ortho), but sterically hindered by the adjacent fluorine and tert-butoxy groups.

-

Position 5: Activated by the amino group (ortho) and deactivated by the fluorine (meta).

-

Position 6: Activated by the tert-butoxy group (ortho) and the amino group (meta).

Overall, electrophilic attack is most likely to occur at positions 2 and 6, with the outcome potentially being a mixture of isomers depending on the specific electrophile and reaction conditions. The steric bulk of the tert-butoxy group may favor substitution at the less hindered position 6.

Reactions of the Amino Group

The amino group of this compound is a versatile handle for a variety of transformations.

-

N-Acylation: The amine can be readily acylated with acid chlorides or anhydrides to form the corresponding amides. This is a common strategy to protect the amino group or to introduce further functionality.

-

Buchwald-Hartwig Amination: As a primary aniline, it is an excellent substrate for palladium-catalyzed C-N bond formation with aryl halides or triflates, enabling the synthesis of diarylamines.

-

Sandmeyer Reaction: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., halides, cyanide), providing access to a wide range of substituted aromatics.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

Anilines are privileged scaffolds in the design of kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket. The specific substitution pattern of this compound makes it a particularly attractive building block for this class of drugs.

Caption: Role of this compound in kinase inhibitor design.

-

The amino group can act as a hydrogen bond donor to the kinase hinge.

-

The tert-butoxy group can occupy a hydrophobic pocket, enhancing binding affinity and providing steric bulk to influence selectivity.

-

The fluorine atom can modulate the pKa of the aniline, improve metabolic stability, and potentially form favorable interactions within the binding site.

While specific drugs containing the this compound moiety are not yet widely reported in the public literature, its structural motifs are present in numerous patented kinase inhibitors, highlighting its potential in ongoing drug discovery programs.

Conclusion

This compound is a highly functionalized building block with a unique combination of electronic and steric properties. Its synthesis is achievable through standard organic transformations, and its reactivity profile offers multiple avenues for elaboration into complex molecular architectures. The strategic placement of the tert-butoxy and fluoro groups on the aniline scaffold makes it a valuable tool for medicinal chemists, particularly in the design of targeted therapies such as kinase inhibitors. As the demand for more sophisticated and finely-tuned drug candidates continues to grow, the importance of such well-defined building blocks will undoubtedly increase.

References

Due to the limited availability of specific literature on this compound, this reference list includes sources for the general concepts and methodologies discussed.

- General Organic Chemistry Textbooks for fundamental principles of synthesis, spectroscopy, and reactivity (e.g., "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" by Michael B. Smith).

- Review articles on the use of fluorine in medicinal chemistry (e.g.

- Articles and reviews on the Buchwald-Hartwig amination (e.g., publications by Stephen L. Buchwald and John F. Hartwig).

- Articles and reviews on the Sandmeyer reaction (e.g., comprehensive reviews in journals like Chemical Reviews or Angewandte Chemie).

- Patents citing the use of substituted fluoroanilines in kinase inhibitor synthesis (searchable through patent databases like Google P

- Computational chemistry software documentation and tutorials for understanding HOMO/LUMO and MEP map gener

- Spectroscopic databases for reference spectra of related compounds (e.g., SDBS, NIST Chemistry WebBook).

- Chemical supplier catalogs for information on the availability and basic properties of this compound and its precursors (e.g., Sigma-Aldrich, Fluorochem).

-

PubChem and other chemical databases for compound information (e.g., PubChem CID: 28994901 for this compound). [Link]

A Comprehensive Technical Guide to the Solubility and Stability of 4-tert-Butoxy-3-fluoroaniline for Drug Development Professionals

Introduction

4-tert-Butoxy-3-fluoroaniline, a key halogenated and ether-linked aromatic amine, serves as a critical building block in the synthesis of advanced pharmaceutical ingredients (APIs) and complex agrochemicals. Its unique substitution pattern—featuring a nucleophilic amino group, an electron-withdrawing fluorine atom, and a sterically bulky, acid-labile tert-butoxy group—imparts specific reactivity and physicochemical properties that are pivotal for synthetic strategy. However, these same features present distinct challenges in process development, formulation, and storage. An in-depth understanding of the solubility and stability of this intermediate is not merely a matter of characterization but a fundamental prerequisite for ensuring reaction efficiency, controlling impurity profiles, and guaranteeing the long-term integrity of the substance.

This technical guide provides a detailed exploration of the solubility and stability profile of this compound. Moving beyond a simple data sheet, this document elucidates the chemical principles governing its behavior, offers validated experimental protocols for its characterization, and presents a framework for predicting and analyzing its degradation. For the researcher, scientist, and drug development professional, this guide is designed to be an actionable resource for optimizing the use of this versatile chemical intermediate.

Section 1: Physicochemical Properties and Solubility Profile

The solubility of an intermediate dictates solvent selection for reactions, purification, and formulation. The molecular architecture of this compound provides clear indicators of its expected solubility behavior.

Molecular Structure Analysis

The structure of this compound (C₁₀H₁₄FNO, MW: 183.23 g/mol ) contains three functional groups that collectively determine its solubility characteristics[1]:

-

Anilino Group (-NH₂): A polar group capable of acting as both a hydrogen bond donor and acceptor. It imparts a degree of solubility in polar protic solvents.

-

tert-Butoxy Group (-OC(CH₃)₃): A bulky, non-polar ether group. While the ether linkage has some polarity, the large alkyl component significantly increases the lipophilic character of the molecule, favoring solubility in non-polar organic solvents.

-

Fluoro Group (-F): An electronegative substituent that contributes to the molecule's overall polarity through a C-F dipole but does not participate in hydrogen bonding.

This combination of polar and non-polar features suggests that this compound will exhibit broad, but not unlimited, solubility across a range of organic solvents and will have limited solubility in water.

Theoretical Solubility Principles

Based on the "like dissolves like" principle, the solubility of this compound can be predicted across different solvent classes. This qualitative assessment is informed by the behavior of structurally similar fluoroanilines[2][3][4].

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to hydrogen bonding interactions between the solvent's hydroxyl group and the compound's amino group[3].

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): Moderate to good solubility is anticipated. These solvents can accept hydrogen bonds and engage in dipole-dipole interactions[5].

-

Non-polar Solvents (e.g., Toluene, Hexane, Dichloromethane): The presence of the large, lipophilic tert-butyl group and the benzene ring suggests moderate solubility in these solvents. Complete miscibility is less likely than in more polar organic solvents[3].

-

Aqueous Systems: Very low solubility is expected due to the dominant non-polar character of the molecule. The basicity of the aniline group means that solubility can be increased in acidic aqueous solutions through the formation of a more soluble ammonium salt[6].

Predicted and Experimental Solubility Data

While extensive quantitative data is not publicly available, the following table provides a qualitative summary based on chemical principles. It is designed as a template for researchers to populate with their own experimentally determined quantitative data.

| Solvent Class | Solvent | Predicted Qualitative Solubility | Experimental Solubility (mg/mL at 25°C) |

| Polar Protic | Methanol | High | (User to determine) |

| Ethanol | High | (User to determine) | |

| Water | Very Low | (User to determine) | |

| Polar Aprotic | Acetonitrile | Moderate-High | (User to determine) |

| Acetone | High | (User to determine) | |

| Dimethyl Sulfoxide (DMSO) | High | (User to determine) | |

| Tetrahydrofuran (THF) | High | (User to determine) | |

| Non-polar | Dichloromethane (DCM) | Moderate | (User to determine) |

| Toluene | Moderate | (User to determine) | |

| Hexane | Low | (User to determine) |

Experimental Protocol for Solubility Determination (Gravimetric Method)

To obtain precise quantitative data, direct experimental measurement is essential. The following protocol describes a reliable gravimetric method for determining the solubility of this compound in a chosen solvent system.

Objective: To determine the saturation solubility of this compound at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected analytical grade solvents

-

Thermostatic shaker or water bath

-

Analytical balance

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is critical to ensure saturation.

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial.

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. A longer duration (48-72 hours) may be necessary and should be confirmed by taking measurements at successive time points until the concentration plateaus.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a pipette fitted with a syringe filter to prevent transfer of any solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.

-

Quantification: Once the solvent is fully removed, weigh the vial containing the dried solid. The difference in weight corresponds to the mass of dissolved this compound.

-

Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = (Mass of dried solid in mg) / (Volume of supernatant in mL)

Visualization: Workflow for Solubility Determination

Caption: Workflow for gravimetric solubility determination.

Section 2: Chemical Stability and Degradation Pathways

Understanding the chemical stability of this compound is critical for defining appropriate storage conditions, anticipating potential impurities during synthesis, and developing stability-indicating analytical methods. The molecule's stability is primarily dictated by the lability of its two key functional groups: the aniline and the tert-butoxy ether.

Intrinsic Stability of Key Functional Groups

-

The Anilino Moiety: Aromatic amines are well-known to be susceptible to oxidation, which can be initiated by air (oxygen), light, or chemical oxidants.[7] This degradation often results in the formation of colored impurities, and the material may darken over time from a pale yellow to brown.[7] The oxidation of anilines can lead to a complex mixture of products, including nitroso, nitro, and dimeric azo or azoxy compounds.[8][9]

-

The tert-Butoxy Ether Linkage: In contrast to simple alkyl ethers, the tert-butoxy group is an acid-labile protecting group. It is highly stable under neutral and basic conditions but is readily cleaved under acidic conditions.[10] This lability is due to the mechanism of cleavage, which proceeds via a protonated ether intermediate followed by the formation of a highly stable tertiary carbocation (the tert-butyl cation).[11][12]

Predicted Degradation Pathways

Based on the known chemistry of its functional groups, two primary degradation pathways can be predicted for this compound:

-

Acid-Catalyzed Hydrolysis: In the presence of acid (e.g., HCl, TFA), the ether oxygen is protonated, followed by cleavage of the C-O bond to release the stable tert-butyl cation and 4-amino-2-fluorophenol. The tert-butyl cation will typically be trapped by a nucleophile (like water) or undergo elimination to form isobutylene. This is the most significant predicted liability for this molecule.

-

Oxidative Degradation: The aniline group can be oxidized to form various products. Under controlled oxidation (e.g., with performic acid), the corresponding nitro compound could be formed.[8] However, under uncontrolled storage conditions or with stronger oxidants, a complex mixture of colored polymeric materials is more likely.

Visualization: Predicted Degradation Pathways

Caption: Primary predicted degradation pathways for the title compound.